
1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone is a useful research compound. Its molecular formula is C20H24ClFN2O2 and its molecular weight is 378.87. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis and structural characterization of pyrrole derivatives, highlighting the one-pot synthesis method and computational studies for predicting spectral and geometrical data. The research emphasizes the compound's potential in corrosion inhibition by blocking active sites on metal surfaces, suggesting applications in materials science and engineering (Louroubi et al., 2019).
Molecular Interactions and Crystal Structure
Another research discussed the hydrogen-bonding patterns in enaminones, providing insights into the structural aspects of similar compounds. This study can be relevant for understanding the intermolecular interactions and stability of similar chemical entities in various environments (Balderson et al., 2007).
Corrosion Inhibition
The investigation of a new penta-substituted pyrrole derivative for its corrosion inhibition efficiency on steel surfaces demonstrates the practical applications of such compounds in protecting materials against corrosion. This suggests their potential use in developing new materials or coatings with enhanced durability (Louroubi et al., 2019).
Pharmaceutical Applications
Though direct pharmaceutical applications of the compound were not found, related research into the synthesis of compounds with potential receptor antagonist properties or as parts of novel drugs suggests a broader implication for similar compounds in medicinal chemistry. For instance, compounds with structural similarities could be explored for their biological activities or as leads in drug development processes (Harrison et al., 2001).
Advanced Materials and Chemical Synthesis
Research into the synthesis of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3- dicarboxylate using phosphorus compounds indicates the importance of similar chemical entities in developing new materials with specific properties or in novel synthetic pathways (Kalantari et al., 2006).
properties
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN2O2/c1-12-7-17(20(25)11-23-9-13(2)26-14(3)10-23)15(4)24(12)16-5-6-19(22)18(21)8-16/h5-8,13-14H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHGGSZZLWYIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C2=C(N(C(=C2)C)C3=CC(=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/structure/B2735256.png)
![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide](/img/structure/B2735257.png)
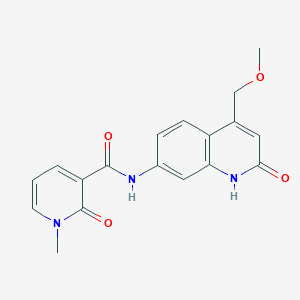
![4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B2735259.png)
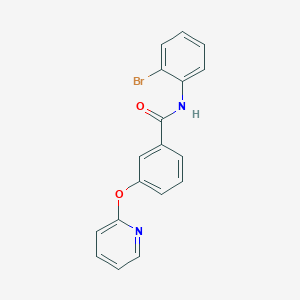
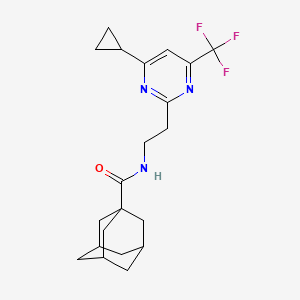
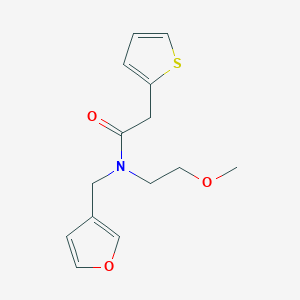
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2735264.png)
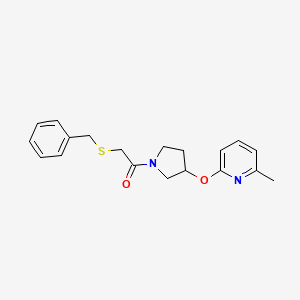
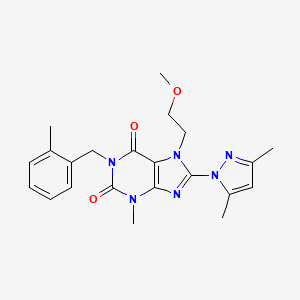
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide](/img/structure/B2735269.png)
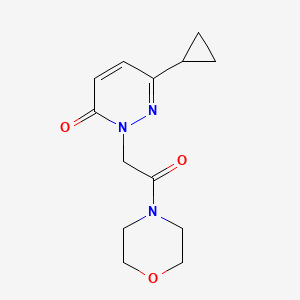
![N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2735272.png)
